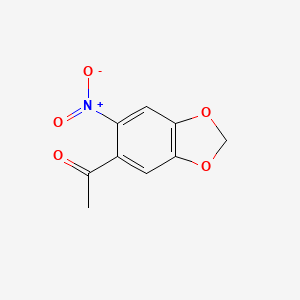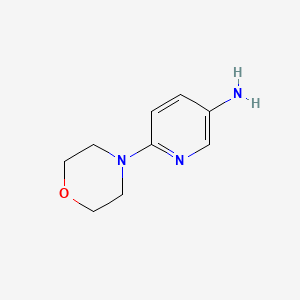
6-Morpholinopyridin-3-amine
Übersicht
Beschreibung
6-Morpholinopyridin-3-amine is a chemical compound with the molecular formula C9H13N3O .
Synthesis Analysis
The synthesis of this compound can be achieved from Morpholine and 2-Chloro-5-nitropyridine . A detailed synthesis route can be found in the reference .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The synthesis of amines, such as this compound, can involve various reactions, including the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 179.22 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 6-Morpholinopyridin-3-amine is used in the synthesis and characterization of various chemical compounds. For instance, it has been used in the synthesis of Co(III) complexes, where it acts as an amine component in [Co(salophen)(amine)2]ClO4 complexes, contributing to their structural and spectroscopic characteristics (Amirnasr et al., 2001).
- It also plays a role in the creation of heterocyclic amine substituted spiro-ansa-spiro- and spiro-bino-spiro-phosphazenes, exhibiting unique crystal structures and antimicrobial properties (Koçak et al., 2013).
Chemical Properties and Interactions
- Studies on morpholino-azahomotricyclanimines highlight the interesting dynamics and chemical properties of morpholine derivatives, including this compound. These studies often involve molecular modeling and ab initio calculation to understand their behavior (Vilsmaier et al., 1999).
- Research on fluorescent chemosensors incorporating this compound has demonstrated its potential in detecting harmful chemicals like nerve agents, showcasing its importance in environmental and safety applications (Cai et al., 2017).
Biological and Medicinal Applications
- The compound has been studied for its antimicrobial and antiurease activities, particularly in its derivatized forms. These studies are crucial in the development of new pharmaceuticals and treatments for various diseases (Bektaş et al., 2012).
- Analysis of secondary amines in foodstuffs, including morpholine derivatives, sheds light on their natural occurrence and potential impact on human health and nutrition (Singer & Lijinsky, 1976).
Synthesis of Novel Compounds
- Research involving this compound has led to the synthesis of novel compounds with potential applications in various fields, including organic chemistry and drug development. These studies often explore new synthetic pathways and the resulting chemical properties of the synthesized compounds (Thanusu et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 6-Morpholinopyridin-3-amine is adenosine kinase (AK) . Adenosine kinase is the primary metabolic enzyme for adenosine, an endogenous homeostatic inhibitory neuromodulator . By targeting adenosine kinase, this compound can influence the concentrations of adenosine at sites of tissue trauma .
Mode of Action
This compound acts by inhibiting adenosine kinase . This inhibition selectively increases adenosine concentrations at sites of tissue trauma, thereby enhancing the analgesic and anti-inflammatory actions of adenosine .
Biochemical Pathways
The biochemical pathway affected by this compound is the adenosine metabolic pathway . By inhibiting adenosine kinase, this compound disrupts the normal metabolism of adenosine, leading to increased concentrations of adenosine at sites of tissue trauma . This can have downstream effects on various cellular processes, including reducing cellular excitability .
Pharmacokinetics
It is noted that a related compound, abt-702, which also inhibits adenosine kinase, has been found to be orally active
Result of Action
The result of this compound’s action is an increase in the concentrations of adenosine at sites of tissue trauma . This leads to enhanced analgesic and anti-inflammatory actions of adenosine . Therefore, this compound could potentially be used in the treatment of conditions involving pain and inflammation.
Action Environment
The action environment of this compound is likely to be at sites of tissue trauma, where adenosine concentrations are increased due to the inhibition of adenosine kinase
Safety and Hazards
While specific safety and hazard information for 6-Morpholinopyridin-3-amine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Zukünftige Richtungen
6-Morpholinopyridin-3-amine is a versatile chemical compound widely used in scientific research. Its unique properties make it valuable for various applications, including drug discovery and catalysis .
Relevant Papers The compound this compound has been mentioned in several scientific papers. For instance, it has been used in the synthesis of a novel, potent non-nucleoside adenosine kinase inhibitor with oral activity in animal models of pain and inflammation . Another paper discusses the synthesis and cytotoxic activity of some novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives .
Biochemische Analyse
Biochemical Properties
6-Morpholinopyridin-3-amine plays a vital role in biochemical reactions, particularly in the inhibition of adenosine kinase. This enzyme is responsible for the phosphorylation of adenosine, a key step in the regulation of adenosine levels within cells. By inhibiting adenosine kinase, this compound increases the concentration of adenosine, which has various physiological effects, including anti-inflammatory and analgesic properties . Additionally, this compound interacts with other biomolecules, such as proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of human astrocytes, which are essential for maintaining brain homeostasis . This inhibition is achieved through the modulation of adenosine levels, which in turn affects cell signaling pathways and gene expression. Furthermore, this compound has been reported to have cytotoxic effects on certain cancer cell lines, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with adenosine kinase and other biomolecules. By binding to the active site of adenosine kinase, the compound inhibits the enzyme’s activity, leading to an increase in adenosine levels . This elevation in adenosine concentration results in various physiological effects, including the modulation of cell signaling pathways and gene expression. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce sustained cardioprotection by increasing adenosine release and enhancing coronary blood flow . These effects are maintained even after the compound has been metabolized and eliminated from the body, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and pain . At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing the compound’s benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to adenosine metabolism. The compound interacts with enzymes such as adenosine kinase, which plays a crucial role in regulating adenosine levels within cells . By inhibiting this enzyme, this compound affects the metabolic flux and levels of metabolites involved in adenosine metabolism. This interaction has significant implications for the compound’s therapeutic potential and its effects on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Transporters and binding proteins may facilitate the movement of this compound within cells, affecting its localization and accumulation. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes
Eigenschaften
IUPAC Name |
6-morpholin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSPTCBHTWXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199994 | |
| Record name | 6-(Morpholino)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52023-68-4 | |
| Record name | 6-Morpholinopyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52023-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Morpholino)pyridin-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052023684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Morpholino)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(morpholino)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(MORPHOLINO)PYRIDIN-3-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB19HWM93G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


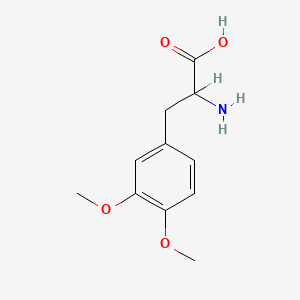
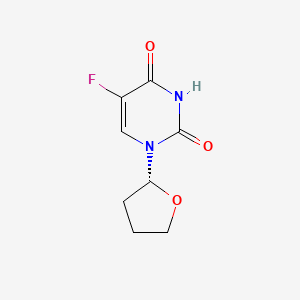

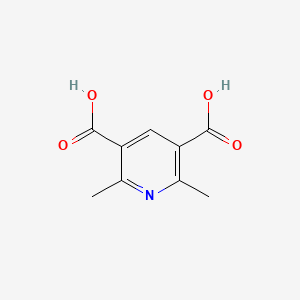
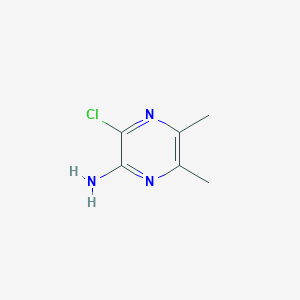
![Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-](/img/structure/B1582310.png)
![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)



![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1582323.png)


